5-Methyl-2-propyloxazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53833-31-1 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
5-methyl-2-propyl-1,3-oxazole |
InChI |
InChI=1S/C7H11NO/c1-3-4-7-8-5-6(2)9-7/h5H,3-4H2,1-2H3 |
InChI Key |
NZRDFBNIWMSPHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(O1)C |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of 5 Methyl 2 Propyloxazole Analogs
Electrophilic Aromatic Substitution (EAS) Reactions on the Oxazole (B20620) Ring
Electrophilic aromatic substitution (EAS) on an unsubstituted oxazole ring is generally considered difficult. pharmaguideline.com The electronegativity of the nitrogen atom reduces the ring's electron density, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. pharmaguideline.com However, the presence of electron-donating substituents can significantly activate the ring, facilitating EAS reactions. pharmaguideline.comtandfonline.comsemanticscholar.org In the case of 5-methyl-2-propyloxazole, both the methyl group at the C-5 position and the propyl group at the C-2 position are alkyl groups, which are known to be electron-donating.
The general order of reactivity for electrophilic attack on the oxazole ring is C-4 > C-5 > C-2. pharmaguideline.com Electrophilic substitution typically favors the C-5 position. tandfonline.comsemanticscholar.orgcutm.ac.inslideshare.net For this compound, the C-5 position is already occupied by a methyl group. Therefore, any subsequent EAS reaction would be directed to other available positions on the ring, primarily the C-4 position. The presence of the electron-donating methyl group at C-5 is expected to activate the adjacent C-4 position for electrophilic attack. clockss.org
Substituents on an aromatic ring play a crucial role in determining the rate and regioselectivity of EAS reactions by either donating or withdrawing electron density. openstax.orglibretexts.org Activating groups increase the reaction rate by donating electrons to the ring, thereby stabilizing the positively charged carbocation intermediate (the arenium ion) that is formed. masterorganicchemistry.comlibretexts.org Deactivating groups, in contrast, withdraw electrons and destabilize this intermediate, slowing the reaction. openstax.orglibretexts.org
The methyl and propyl groups in this compound are both alkyl groups, which are classified as activating groups. libretexts.org They exert an electron-donating inductive effect, which enriches the electron density of the oxazole ring and stabilizes the transition state leading to the carbocation intermediate. libretexts.orglibretexts.org
Table 1: Influence of Substituent Electronic Effects on Electrophilic Aromatic Substitution
| Substituent Type | Electronic Effect | Influence on Ring Reactivity | Directing Effect | Example Substituents |
|---|---|---|---|---|
| Activating | Electron-donating (Inductive or Resonance) | Increases reactivity (faster than benzene) | Ortho, Para | -CH₃, -CH₂CH₂CH₃, -OH, -NH₂ |
| Deactivating | Electron-withdrawing (Inductive or Resonance) | Decreases reactivity (slower than benzene) | Meta (except Halogens) | -NO₂, -CN, -C(O)R, -SO₃H |
Nucleophilic Aromatic Substitution (NAS) Reactions
Nucleophilic aromatic substitution (NAS) reactions on oxazole rings are infrequent and typically require specific conditions. pharmaguideline.comsemanticscholar.org The reaction involves a nucleophile replacing a leaving group on the aromatic ring. For this to occur, the ring must be electron-deficient, and a good leaving group must be present. masterorganicchemistry.comwikipedia.orgncrdsip.com
The C-2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comsemanticscholar.orgcutm.ac.inwikipedia.orgresearchgate.net The presence of electron-withdrawing groups on the ring can further facilitate NAS by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org
In this compound, the C-2 position is occupied by a propyl group, which is not a good leaving group. Therefore, for NAS to occur on an analog, the propyl group would need to be replaced by a suitable leaving group, such as a halide. pharmaguideline.comsemanticscholar.orgcutm.ac.in The nature of the leaving group is critical; the best leaving groups are those that are weak bases and can stabilize a negative charge upon departure. gacariyalur.ac.in Interestingly, in the context of NAS, fluorine can be an excellent leaving group because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon highly electrophilic and susceptible to the initial, often rate-determining, nucleophilic attack. masterorganicchemistry.comncrdsip.comyoutube.com
Table 2: Effect of Leaving Group on Nucleophilic Aromatic Substitution
| Leaving Group | Basicity | Leaving Group Ability | Notes |
|---|---|---|---|
| F⁻ | Weak | Good | The C-F bond is highly polarized, facilitating nucleophilic attack. youtube.com |
| Cl⁻ | Very Weak | Good | A common leaving group in NAS reactions. |
| Br⁻ | Very Weak | Good | A good leaving group. |
| I⁻ | Extremely Weak | Excellent | Generally the best halide leaving group in S_N2, but in NAS the initial attack is often rate-limiting. |
Cycloaddition Reactions of the Oxazole Moiety
The oxazole ring, despite its aromatic character, possesses a diene-like quality due to its furan-type oxygen atom and can participate in cycloaddition reactions, most notably the Diels-Alder reaction. pharmaguideline.comclockss.orgresearchgate.net
In a Diels-Alder reaction, the oxazole acts as an azadiene, reacting with a dienophile to form a bicyclic adduct. pharmaguideline.comclockss.org The reactivity of the oxazole as a diene is significantly enhanced by the presence of electron-donating substituents on the ring, which raises the energy of the highest occupied molecular orbital (HOMO) of the diene. pharmaguideline.comclockss.orglibretexts.org Conversely, electron-withdrawing groups on the dienophile lower its lowest unoccupied molecular orbital (LUMO), facilitating the reaction. libretexts.org
Given that this compound contains two electron-donating alkyl groups, it is expected to be a competent diene in normal-electron-demand Diels-Alder reactions with electron-deficient dienophiles. clockss.org The initial cycloadducts formed from these reactions are often unstable and can undergo subsequent reactions, such as retro-Diels-Alder reactions or rearrangements, to yield highly substituted pyridines or furans, making this a valuable synthetic route. wikipedia.orgresearchgate.netmasterorganicchemistry.com
Table 3: General Characteristics of the Diels-Alder Reaction
| Feature | Description |
|---|---|
| Reaction Type | [4+2] Cycloaddition |
| Components | A conjugated diene and a dienophile. |
| Diene Reactivity | Enhanced by electron-donating groups. Must be able to adopt an s-cis conformation. libretexts.org |
| Dienophile Reactivity | Enhanced by electron-withdrawing groups. libretexts.org |
| Stereospecificity | The stereochemistry of both the diene and the dienophile is retained in the product. libretexts.org |
| Product | A six-membered ring (a cyclohexene (B86901) derivative). |
[2+2], [3+2], and [4+2] Cycloaddition Pathways
Beyond the well-known [4+2] cycloaddition (Diels-Alder reaction), oxazoles can participate in other modes of cycloaddition, including [2+2], [3+2], and other formal cycloaddition reactions, expanding their synthetic utility. thieme-connect.com
[2+2] Cycloaddition: Photochemical reactions of o-quinones with oxazoles can lead to [2+2] cycloaddition products, forming oxetanes (the Paternò-Büchi reaction). The regioselectivity of this reaction is influenced by the substitution pattern on the oxazole ring. acs.org
[3+2] Cycloaddition: Oxazoles can undergo formal [3+2] cycloadditions. For instance, photolysis-induced reactions of certain oxazoles can generate carbenes that then react with nitriles in a [3+2] fashion to yield other substituted oxazoles. researchgate.netthieme-connect.comnih.gov Another example involves the reaction of 2H-azirines with aldehydes, which proceeds via a [3+2] cycloaddition followed by oxidative aromatization to furnish 2,4,5-trisubstituted oxazoles. bohrium.com
[4+2] Cycloaddition (Diels-Alder): As previously discussed, this is a prominent reaction pathway for oxazoles, leading to the formation of pyridines. researchgate.netwikipedia.org The intramolecular version of this reaction is particularly valuable for the synthesis of complex, fused-ring systems found in natural products. thieme-connect.comresearchgate.net
Formal [2+2+1] Cycloaddition: A metal-free approach for the construction of oxazole rings involves a formal [2+2+1] cycloaddition. This reaction, catalyzed by an in situ generated iodine(III) species, combines alkynes, nitriles, and an oxygen atom source to regioselectively form 2,4-disubstituted and 2,4,5-trisubstituted oxazoles. acs.orgacs.orgtcichemicals.com A copper-catalyzed version of this reaction has also been developed for the synthesis of oxazoles from internal alkynes and nitriles. rsc.org
The diverse cycloaddition reactivity of the oxazole ring system provides a versatile platform for the synthesis of a wide array of heterocyclic compounds.
Ring-Opening and Recyclization Mechanisms
Oxazole rings can undergo ring-opening and recyclization reactions, providing pathways to other heterocyclic systems. A notable example is the Cornforth rearrangement, a thermal rearrangement of 4-acyloxazoles. wikipedia.orgdrugfuture.com In this reaction, the acyl group at position 4 and the substituent at position 5 of the oxazole ring exchange places. wikipedia.org
The mechanism of the Cornforth rearrangement is believed to proceed through a pericyclic ring opening to form a nitrile ylide intermediate. This intermediate then undergoes a rearrangement to form the isomeric oxazole. wikipedia.org The reaction's outcome is dependent on the relative energies of the starting material and the product, with good yields often obtained when nitrogen-containing heterocycles are at the R³ position. wikipedia.org This rearrangement has been utilized in the synthesis of amino acids and has been studied for its scope and limitations. wikipedia.orgacs.org More recently, it has been repurposed as a tool for single-atom ring contraction in cyclic peptide backbones. nih.gov
Metallation Chemistry and Cross-Coupling Reactions
The functionalization of the oxazole ring can be effectively achieved through metallation followed by reaction with an electrophile. This approach, along with cross-coupling reactions of halogenated oxazoles, provides a powerful strategy for the synthesis of substituted oxazole derivatives.
Regioselective Lithiation of Oxazole Rings
The deprotonation of the oxazole ring using strong bases like organolithium reagents allows for the introduction of various substituents. The position of lithiation is highly dependent on the substituents already present on the oxazole ring. wikipedia.orggla.ac.uk
In the absence of a directing group, the methyl group at the C5 position of a 2,5-disubstituted oxazole, analogous to this compound, would be preferentially metallated due to the proximity of the electronegative oxygen atom. wikipedia.org However, the presence of directing groups can override this intrinsic selectivity. For instance, an oxazolinyl group can direct lithiation to a specific position. nih.gov The choice of the organolithium reagent and reaction conditions also plays a crucial role in determining the regioselectivity of the lithiation. wpmucdn.com The resulting lithiated oxazole can then be reacted with a variety of electrophiles to introduce new functional groups. wikipedia.org
Suzuki-Miyaura Cross-Coupling Reactions of Bromooxazole Building Blocks
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. In the context of oxazole chemistry, this reaction is particularly useful for the functionalization of bromooxazole derivatives. acs.orgnih.govresearchgate.net The synthesis of various isomeric bromooxazoles, including 2-, 4-, and 5-bromooxazoles, has been optimized, providing a toolbox of building blocks for further elaboration. researchgate.netsci-hub.seresearchgate.netenamine.net
These bromooxazole building blocks can be coupled with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base to yield substituted oxazoles. acs.orgnih.gov This strategy has been successfully applied to the synthesis of trisubstituted oxazoles and has demonstrated its utility in the preparation of bioactive molecules. acs.orgnih.gov The reaction conditions for the Suzuki-Miyaura coupling of bromooxazoles are generally mild and tolerate a variety of functional groups. researchgate.netsci-hub.se
Rearrangement Reactions Involving the Oxazole Nucleus
The oxazole ring, a key structural motif in many organic compounds, can undergo various rearrangement reactions. These transformations often lead to the formation of isomeric structures or entirely new heterocyclic systems.
Cornforth Rearrangement and its Variants
The Cornforth rearrangement is a notable thermal rearrangement reaction of 4-acyloxazoles. wikipedia.orgwikiwand.com In this process, the acyl group at position 4 and the substituent at position 5 of the oxazole ring exchange places. wikipedia.orgwikiwand.com First reported by John Cornforth in 1949, this reaction proceeds through a thermal pericyclic ring opening to form a nitrile ylide intermediate. wikipedia.orgwikiwand.com This intermediate then rearranges to the isomeric oxazole. wikipedia.org The stability of the resonance structures of the ylide intermediate influences the reaction's outcome; if the starting material is more stable, the intermediate may revert. wikipedia.org The reaction's feasibility is contingent on the energy difference between the starting material and the product. wikipedia.org
The reaction is known to give good yields, often exceeding 90%, particularly when nitrogen-containing heterocycles are used as the R3 substituent. wikipedia.org While the original work by Cornforth involved 5-ethoxy-2-phenyloxazole-4-carboxamide, the reaction is applicable to a wide range of carbonyl-substituted 1,3-oxazoles. wikipedia.org Studies on the thermal rearrangement of 4-carbonyl substituted oxazoles have shown a negative reaction constant (ρ) and a correlation with enhanced σ values (σ+). researchgate.netresearchgate.net The reaction rate sees a slight increase in solvents with higher dielectric constants, suggesting the transition state is not strongly polar. researchgate.netresearchgate.net
Variants of the Cornforth rearrangement have been explored. For instance, microwave-assisted Cornforth rearrangement of 2-aryl-5-methoxyoxazole-4-carboxylic amides has been studied, indicating that a small positive charge develops at the carbon adjacent to the 2-phenyl group in the transition state. researchgate.net Conversely, a small negative charge develops in the amide moiety when substituents on the phenyl group attached to the amide nitrogen are varied. researchgate.net
Oxidation Reactions of the Oxazole Ring
The oxazole ring is susceptible to oxidation by various oxidizing agents. tandfonline.compharmaguideline.com Oxidation often occurs first at the C-4 position, leading to cleavage of the C-C bond. tandfonline.com Oxidizing agents like cold potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.com However, hydrogen peroxide generally does not affect the oxazole ring. pharmaguideline.com
A significant oxidation pathway involves singlet oxygen (¹O₂), a ubiquitous oxidant in sunlit environments. ethz.ch The reaction of oxazoles with singlet oxygen is a photooxidation process. acs.orgnih.gov The primary mechanism is a [4+2]-cycloaddition of singlet oxygen to the oxazole ring, forming an endoperoxide. murdoch.edu.aunih.govcdu.edu.au This is because oxazoles lack an allylic hydrogen, which prevents the ene-mode addition of singlet oxygen. murdoch.edu.aunih.gov The endoperoxide intermediate is then thought to convert to a triamide end-product through subsequent rearrangements. murdoch.edu.aunih.gov
The reactivity of oxazoles towards singlet oxygen is influenced by substituents on the ring. Electron-donating groups enhance the reactivity. ethz.ch For example, a C-5 methyl substitution increases the bimolecular rate constant for the reaction with singlet oxygen. ethz.ch Studies have shown that the pseudo-first-order reaction rate for substituted oxazoles, such as 4-methyl-2,5-diphenyloxazole, is slightly higher than that of unsubstituted oxazole. murdoch.edu.aunih.gov The stability of oxazoles towards singlet oxygen can be influenced by electron-withdrawing groups, such as a carboxamide substituent, which can slow down the photooxidation. acs.orgnih.gov
The photooxidation of oxazole derivatives can lead to the formation of various products. For instance, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) can yield the corresponding imide and benzoic acid. slideshare.net The photooxidation of peptidic oxazoles has been shown to produce triamides and imides as major degradation products. ethz.ch
Photochemical Transformations of Oxazole Derivatives
Oxazole derivatives undergo a variety of photochemical transformations upon exposure to light. tandfonline.com These reactions can lead to isomerization, ring-closure, or fragmentation, providing synthetic routes to diverse heterocyclic structures.
One of the most well-studied photochemical reactions of oxazoles is the photoisomerization of isoxazoles to oxazoles. organic-chemistry.orgacs.orgnih.govvapourtec.com This transformation typically requires UV light and proceeds through the homolysis of the O-N bond in the isoxazole (B147169) to form an acyl azirine intermediate. nih.gov This intermediate can then rearrange to the corresponding oxazole. Continuous flow photochemical processes have been developed to carry out this reaction efficiently, allowing for the synthesis of a wide range of di- and trisubstituted oxazoles in high yields and on a gram scale. organic-chemistry.orgacs.orgvapourtec.com
Photochemical electrocyclization is another important transformation of oxazole derivatives. acs.org For example, 5-arylethenyl- and 5-heteroarylethenyloxazoles can undergo photochemical ring closure to form naphthoxazoles and other fused heteroaromatic oxazole derivatives. acs.org This reaction proceeds through a trans-cis isomerization followed by the formation of a dihydro intermediate, which then aromatizes to the final product. acs.org
Intramolecular photocycloaddition reactions of oxazoles have also been reported. beilstein-journals.org For instance, 4- and 5-(o-vinylstyryl)oxazoles can undergo photochemical intramolecular cycloaddition to form fused oxazoline-benzobicyclo[3.2.1]octadiene structures. beilstein-journals.org These photoproducts can be unstable and may undergo subsequent ring-opening reactions. beilstein-journals.org
Furthermore, the photochemical oxidative cleavage of the oxazole ring can occur, leading to the formation of nitriles. rsc.org This has been observed in rhizoxin (B1680598) derivatives, where the oxazolyl moiety is converted to a nitrile group upon photooxidation with singlet oxygen. rsc.org
Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Methyl 2 Propyloxazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Oxazole (B20620) Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules, including oxazole derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 5-methyl-2-propyloxazole, with the chemical formula C₇H₁₁NO, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous characterization. nih.govrsc.org
Predicted ¹H and ¹³C NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxazole-H4 | ~ 6.7 - 7.0 | ~ 120 - 125 |
| Oxazole-C2 | - | ~ 160 - 165 |
| Oxazole-C4 | - | ~ 120 - 125 |
| Oxazole-C5 | - | ~ 148 - 152 |
| 5-Methyl (CH₃) | ~ 2.2 - 2.4 | ~ 10 - 15 |
| 2-Propyl (α-CH₂) ** | ~ 2.6 - 2.8 | ~ 28 - 32 |
| 2-Propyl (β-CH₂) ** | ~ 1.7 - 1.9 | ~ 20 - 24 |
| 2-Propyl (γ-CH₃) | ~ 0.9 - 1.1 | ~ 13 - 15 |
Note: These are estimated values and may vary depending on the solvent and other experimental conditions.
Advanced 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)
To unequivocally assign the predicted proton and carbon signals and to confirm the connectivity of the methyl and propyl groups to the oxazole ring, a suite of 2D NMR experiments is indispensable. youtube.comcolumbia.edu
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. For this compound, a COSY spectrum would show correlations between the protons of the propyl group: the α-CH₂ protons would show a correlation to the β-CH₂ protons, which in turn would correlate with the γ-CH₃ protons. This confirms the integrity of the propyl chain. researchgate.net
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edulibretexts.org An HSQC spectrum of this compound would show a cross-peak connecting the oxazole-H4 proton to the oxazole-C4 carbon. Similarly, it would link the protons of the methyl and propyl groups to their respective carbon atoms, as detailed in the table above. This technique is crucial for assigning the carbon signals based on the more easily interpretable proton spectrum. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique is pivotal for establishing the connectivity between different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds apart. columbia.edulibretexts.org For this compound, key HMBC correlations would be expected between:
The protons of the 5-methyl group and the oxazole ring carbons C5 and C4.
The α-CH₂ protons of the 2-propyl group and the oxazole ring carbons C2 and C4.
The oxazole-H4 proton and the ring carbons C2 and C5, as well as the carbon of the 5-methyl group.
These HMBC correlations would provide irrefutable evidence for the substitution pattern of the oxazole ring, confirming that the propyl group is at position 2 and the methyl group is at position 5.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is routinely used to confirm the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation patterns. clockss.org
For this compound, the nominal molecular weight is 125 g/mol . nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental composition. For this compound, with a molecular formula of C₇H₁₁NO, the expected exact mass would be approximately 125.08406 Da. nih.gov An experimental HRMS measurement yielding a value very close to this would confidently confirm the molecular formula of the synthesized compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a characteristic pattern of product ions. The fragmentation of the oxazole ring and its substituents provides valuable structural information. clockss.org The introduction of an alkyl chain at the 2-position and a methyl group at the 5-position in this compound is expected to lead to specific fragmentation pathways. clockss.orglibretexts.org
Predicted Key Fragment Ions for this compound:
| m/z | Possible Fragment Structure/Loss |
| 125 | [M]⁺ (Molecular ion) |
| 110 | [M - CH₃]⁺ (Loss of a methyl radical) |
| 96 | [M - C₂H₅]⁺ (Loss of an ethyl radical from the propyl group) |
| 82 | [M - C₃H₇]⁺ (Loss of the propyl radical) or cleavage of the oxazole ring |
| 69 | Fragment corresponding to the propyl-substituted part of the ring |
| 55 | Fragment corresponding to the methyl-substituted part of the ring |
Note: This table is predictive and based on general fragmentation patterns of alkyl-substituted oxazoles.
The fragmentation of the oxazole ring itself can proceed through various pathways, including the loss of small neutral molecules like HCN or CO. clockss.org The relative abundance of these fragment ions would help to confirm the substitution pattern.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of infrared radiation or the scattering of laser light provides a unique fingerprint of the functional groups present in a molecule. athabascau.ca
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H stretching and bending vibrations of the alkyl groups, as well as vibrations associated with the oxazole ring. derpharmachemica.com
Expected Vibrational Frequencies for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| C-H stretch (aromatic) | ~3100 - 3150 | IR, Raman |
| C-H stretch (aliphatic) | ~2850 - 3000 | IR, Raman |
| C=N stretch (oxazole ring) | ~1600 - 1650 | IR, Raman |
| C=C stretch (oxazole ring) | ~1500 - 1580 | IR, Raman |
| Ring breathing/stretching | ~1000 - 1300 | IR, Raman |
| C-H bend (aliphatic) | ~1375 - 1470 | IR, Raman |
X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of the liquid this compound might be challenging, its solid derivatives could be amenable to X-ray diffraction analysis. oup.combeilstein-journals.orgnih.gov
Should a crystalline derivative of this compound be prepared, X-ray analysis would confirm the planarity of the oxazole ring and the precise geometry of the methyl and propyl substituents relative to the ring. It would also reveal details about the packing of the molecules in the crystal lattice, including any significant intermolecular interactions such as hydrogen bonding or van der Waals forces. oup.com
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is a cornerstone of separation science, enabling the resolution of complex mixtures into their individual components. For this compound, both GC and HPLC offer powerful means to ascertain its purity and to isolate it from reaction mixtures or natural extracts. nih.govmdpi.com
Gas Chromatography is a highly effective technique for the analysis of volatile compounds like this compound. nih.gov The principle of GC involves vaporizing a sample and injecting it into a chromatographic column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, which contains a stationary phase. The separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid or solid phase.
Detailed research findings indicate that the choice of the GC column is critical for the successful separation of this compound from its isomers, such as 2-methyl-5-propyloxazole, and other volatile impurities. foodb.ca Capillary columns with non-polar or medium-polarity stationary phases are often employed. The temperature of the GC oven is another crucial parameter that is typically programmed to increase during the analysis, allowing for the sequential elution of compounds with different boiling points.
A mass spectrometer is frequently used as a detector (GC-MS), providing both quantitative data and structural information based on the mass-to-charge ratio of the fragmented ions. foodb.ca This combination is particularly powerful for identifying this compound in complex matrices and for confirming its purity. Predicted GC-MS data for this compound is available, which can be used as a reference for experimental work. foodb.ca
Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column Type | Capillary Column (e.g., DB-5ms, HP-5) | Provides high-resolution separation of volatile compounds. |
| Stationary Phase | 5% Phenyl-methylpolysiloxane | A common non-polar phase suitable for a wide range of analytes. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injection Mode | Split/Splitless | Allows for the introduction of a small, representative sample onto the column. |
| Oven Program | Initial temp. 50°C, ramp to 250°C at 10°C/min | Separates compounds based on their boiling points and interaction with the stationary phase. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides both quantitative and qualitative (structural) information. |
This table presents a generalized set of parameters. Actual conditions may vary depending on the specific analytical goals and the sample matrix.
While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a versatile technique applicable to a broader range of analytes, including those that are non-volatile or thermally labile. nih.gov HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the analyte's differential affinity for the stationary and mobile phases.
For the purity assessment and isolation of this compound, reversed-phase HPLC is a commonly employed mode. sielc.com In this setup, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier like acetonitrile (B52724) or methanol. nih.govrsc.org
The detection in HPLC is often accomplished using a UV-Vis detector, as oxazole rings exhibit absorbance in the ultraviolet region. A Diode Array Detector (DAD) can be particularly useful, as it acquires the UV-Vis spectrum of the eluting peaks, which can aid in peak identification and purity assessment. nih.gov For more definitive identification and structural elucidation, HPLC can be coupled with mass spectrometry (LC-MS), providing molecular weight and fragmentation data. rsc.org Predicted LC-MS/MS spectra for this compound are available and can serve as a valuable resource for method development. foodb.ca
Preparative HPLC can be used for the isolation of pure this compound from a mixture. nih.gov By scaling up the analytical method, larger quantities of the compound can be injected onto a larger-diameter column, and the fraction containing the target compound can be collected as it elutes.
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for this compound Analysis
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column Type | Reversed-Phase (e.g., C18, C8) | Separates compounds based on their hydrophobicity. |
| Stationary Phase | Octadecylsilane (C18) bonded to silica (B1680970) particles | Provides a non-polar surface for interaction with the analyte. |
| Mobile Phase | Isocratic or gradient mixture of Water and Acetonitrile/Methanol | The solvent that carries the sample through the column; its composition can be varied to optimize separation. |
| Flow Rate | 0.5 - 2.0 mL/min | Controls the speed at which the mobile phase and sample pass through the column. |
| Detection | UV-Vis Detector (e.g., at 254 nm) or Mass Spectrometer (MS) | UV detection is suitable for compounds with chromophores, while MS provides mass information. |
This table provides a general outline of HPLC conditions. Specific parameters should be optimized for each particular application.
Chemical Derivatization and Functionalization Strategies for 5 Methyl 2 Propyloxazole
Introduction of Substituents at the Oxazole (B20620) Ring Positions (C2, C4, C5)
The oxazole ring, while aromatic, exhibits distinct reactivity at its carbon positions (C2, C4, and C5), allowing for the selective introduction of new functional groups. The inherent electron distribution of the ring, with the nitrogen atom at position 3 and the oxygen atom at position 1, dictates the susceptibility of each carbon to electrophilic or nucleophilic attack. Generally, electrophilic substitution is favored at the C5 position, while the C2 position is most susceptible to deprotonation and subsequent reaction with electrophiles. wikipedia.orgtandfonline.com
Site-Selective Functionalization Methods
Achieving site-selectivity is paramount in the synthesis of specifically functionalized oxazole derivatives. One powerful strategy involves the directed metallation of the oxazole ring. For instance, the deprotonation of the C2 position of the oxazole ring can be achieved using strong bases like organolithium reagents. wikipedia.org This creates a nucleophilic center that can react with a variety of electrophiles, allowing for the introduction of new substituents at this position.
Another approach to site-selective functionalization is through the use of pre-functionalized starting materials in ring-forming reactions. For example, the synthesis of regioisomeric methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates is achieved through the cycloaddition of β-enamino ketoesters with hydroxylamine. pharmaguideline.com This method allows for the controlled placement of substituents at the C4 and C5 positions of the resulting oxazole ring.
Modification of the Propyl Side Chain
The 2-propyl side chain of 5-Methyl-2-propyloxazole offers another avenue for structural diversification. Modification of this alkyl group can be achieved through several strategies, including deprotonation and subsequent alkylation or oxidation.
Deprotonation of the carbon adjacent to the oxazole ring (the α-carbon of the propyl group) can be accomplished using strong bases like lithium diisopropylamide (LDA). The resulting carbanion can then be reacted with various electrophiles to introduce new functional groups or extend the carbon chain. nih.gov This method provides a direct route to more complex 2-alkyl substituted oxazoles.
Furthermore, the propyl side chain can be functionalized through substitution reactions if a reactive handle is present. For example, if the side chain contains a halogen, it can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a diverse array of derivatives. nih.gov
Strategies for Introducing Methyl Groups (General Methylation Chemistry)
The introduction of methyl groups onto heterocyclic rings is a common strategy to modulate biological activity and physical properties. General methylation methods can be applied to the oxazole scaffold. One such method involves the use of methylating agents like methyl iodide in the presence of a base. sciencemadness.org This can lead to the methylation of the nitrogen atom, forming a quaternary oxazolium salt. tandfonline.com
In some cases, methylation can occur at different positions on the heterocyclic ring, leading to a mixture of isomers. For instance, the methylation of certain fused oxadiazole salts has been shown to produce both 4- and 5-methylated products, with the ratio depending on the reaction conditions and the counter-ion of the salt. chemrxiv.org Iridium-based catalysts have also been developed for the N-methylation of aromatic amines, a technology that could potentially be adapted for the methylation of nitrogen-containing heterocycles like oxazoles. researchgate.net
Formation of Poly-Substituted Oxazoles
The synthesis of oxazoles bearing multiple substituents is a significant area of research, as it allows for the creation of highly functionalized and structurally diverse molecules. Several modern synthetic methods have been developed to achieve this.
One efficient approach is the copper-catalyzed tandem oxidative cyclization of benzylamines and β-diketones. This method allows for the formation of polysubstituted oxazoles from readily available starting materials under mild conditions. acs.org Another strategy involves the visible light-induced synthesis of polysubstituted oxazoles from diazo compounds and nitriles, which avoids the need for transition metals and harsh oxidants. wikipedia.orgtandfonline.com
Electrochemical methods also provide a powerful tool for the synthesis of polysubstituted oxazoles. For example, the electrochemical reaction of ketones and acetonitrile (B52724) can lead to the formation of highly functionalized oxazoles through a Ritter-type reaction and subsequent oxidative cyclization. nih.gov These methods offer a high degree of functional group tolerance and can be performed at room temperature. nih.gov
| Synthetic Method | Reactants | Key Features | Reference |
| Copper-Catalyzed Tandem Oxidative Cyclization | Benzylamines, β-diketones | Mild conditions, high efficiency | acs.org |
| Visible Light-Induced Synthesis | Diazo compounds, Nitriles | Transition-metal-free, mild conditions | wikipedia.orgtandfonline.com |
| Electrochemical Synthesis | Ketones, Acetonitrile | Room temperature, high functional group tolerance | nih.gov |
Advanced Applications of 5 Methyl 2 Propyloxazole and Its Derivatives in Chemical Science
Role as Versatile Building Blocks in Complex Organic Synthesis
Oxazole (B20620) derivatives, including 2,5-disubstituted variants like 5-methyl-2-propyloxazole, are highly valued as intermediates in organic synthesis. irjmets.comnih.gov Their utility stems from their ability to act as masked functional groups, which can be unveiled or transformed under specific chemical conditions.
The oxazole ring is a cornerstone in the synthesis of other complex heterocyclic systems. Various synthetic strategies leverage the oxazole motif to construct new molecular frameworks. One of the most prominent methods is the van Leusen oxazole synthesis, which provides a direct route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). mdpi.comnih.gov This reaction is a powerful tool for creating oxazole-based heterocyclic systems in a single step under mild conditions. mdpi.comnih.gov
Furthermore, existing oxazole rings can be elaborated into more complex structures. For example, 2-(4-benzenesulfonylphenyl)-5-oxazolone serves as a starting material for the synthesis of 5-aryloxazoles through Friedel-Crafts acylation followed by cyclization. epa.gov Similarly, N-trifluoroacetylated α-aminoketones are precursors for 2,4-disubstituted oxazoles. researchgate.net These methods highlight the role of oxazoles as foundational building blocks for a diverse array of heterocyclic compounds.
A variety of synthetic methods have been developed to produce these valuable oxazole building blocks, as detailed in the table below.
| Starting Materials | Key Reagents | Product Type | Reference(s) |
| Arylacetylenes and α-Amino Acids | Cu(NO₃)₂·3H₂O and Iodine | 2,5-Disubstituted Oxazoles | thieme-connect.comorganic-chemistry.orgthieme-connect.com |
| Aldehydes and TosMIC | Base (e.g., K₂CO₃) | 5-Substituted Oxazoles | mdpi.comnih.gov |
| α-Diazoketones and Amides | Copper(II) triflate | 2,4-Disubstituted Oxazoles | researchgate.net |
| Aromatic Aldehydes | Iodine, TBHP, NaHCO₃ | 2,5-Disubstituted Oxazoles | organic-chemistry.org |
| Aryl Methyl Ketones and α-Amino Acids | Iodine, Oxone | 2-Alkyl-5-aryl-substituted Oxazoles | acs.org |
The oxazole nucleus serves as a masked form of a peptide bond, making it an invaluable precursor for synthesizing molecules with biological relevance, such as aminoketones, amino acids, and peptidomimetics. bioorganica.com.ua
Aminoketones : The synthesis of N-acyl-α-amino ketones can be achieved from oxazole derivatives. nih.govnih.gov For instance, the Friedel-Crafts acylation of 2-aryl-4-isopropyl-1,3-oxazol-5(4H)-one with aromatic hydrocarbons yields N-acyl-α-amino ketones. nih.gov These aminoketone structures are important intermediates in various synthetic pathways. epa.govresearchgate.net
Amino Acids : Oxazoles provide non-traditional routes to synthetic amino acids. A notable method involves the gold-catalyzed cyclization of amino acid-derived propargylic amides to produce 5-bromomethyl oxazoles, which can be further elaborated. rsc.orgrsc.org Another strategy allows for the synthesis of 2,5-disubstituted oxazoles directly from arylacetylenes and α-amino acids, demonstrating a direct link between these fundamental biological building blocks and the oxazole core. thieme-connect.comthieme-connect.com
Peptidomimetics : Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation. rsc.org Oxazoles are frequently incorporated into peptidomimetic structures to serve as peptide bond isosteres, where they can replace both an amide bond and the side chain of an adjacent amino acid. nih.gov This substitution confers conformational rigidity and favorable pharmacological properties. rsc.orgmdpi.com The synthesis of macrocyclic peptidomimetics, such as those based on Sansalvamide A, has successfully incorporated oxazole moieties, demonstrating their utility in creating complex, biologically active molecules. nih.gov
Ligands in Metal Catalysis
The nitrogen atom in the oxazole ring provides a coordination site for metal ions, making oxazole-containing molecules effective ligands in transition metal catalysis. irjmets.com This has led to the development of a wide range of catalytic systems for important chemical transformations. eie.gr
The design of oxazole-based ligands is a burgeoning field, with new architectures continuously being developed to improve catalytic activity and selectivity. acs.org These ligands have found application in a multitude of metal-catalyzed reactions, including oxidation, hydrogenation, and, most notably, cross-coupling reactions. eie.gr
A prominent class of these ligands is the phosphinooxazolines (PHOX), which are bidentate ligands where a chiral oxazoline (B21484) moiety is paired with a phosphine (B1218219) donor. acs.org This combination has proven highly effective in a wide array of asymmetric transformations. acs.org Another innovative design involves planar-chiral oxazole-pyridine N,N-ligands, which have shown superior performance in palladium-catalyzed asymmetric cyclization reactions. dicp.ac.cn
The versatility of oxazole ligands is also demonstrated by the use of naturally occurring oxazole structural units, which have been successfully adapted for use as ligands in vanadium-catalyzed polymerization of olefins like ethylene (B1197577) and norbornene. mdpi.com The specific substitution pattern on the oxazole ligand significantly influences the catalyst's activity and the properties of the resulting polymer. mdpi.com
The table below summarizes some key transition metal-catalyzed cross-coupling reactions where oxazole-based ligands or substrates are employed.
| Reaction Type | Metal Catalyst | Role of Oxazole | Significance | Reference(s) |
| Suzuki-Miyaura | Palladium (Pd), Nickel (Ni) | Ligand or Substrate | Forms C-C bonds with boronic acids. | acs.orgresearchgate.net |
| Heck | Palladium (Pd) | Ligand or Substrate | Forms C-C bonds with alkenes. | researchgate.net |
| Sonogashira | Palladium (Pd), Copper (Cu) | Ligand or Substrate | Forms C-C bonds with terminal alkynes. | eie.grresearchgate.net |
| C-N Cross-Coupling | Palladium (Pd) | Substrate (e.g., 2-aminooxazole) | Forms C-N bonds, crucial for pharmaceuticals. | nih.gov |
| C-C Cross-Coupling | Nickel (Ni), Palladium (Pd) | Substrate (e.g., 2-(methylthio)oxazole) | Couples with organozinc reagents to form 2,5-disubstituted oxazoles. | acs.orgnih.gov |
Applications in Materials Science and Engineering
The intrinsic properties of the oxazole ring—namely its thermal stability, chemical resistance, and unique electronic characteristics—make it an attractive component for advanced materials. irjmets.comontosight.ai
Oxazole-Based Polymers : Polymers incorporating oxazole rings, known as polyoxazoles, are a class of high-performance materials. ontosight.ai These polymers often exhibit high thermal stability and good chemical resistance. ontosight.aitandfonline.com For example, poly(aryl ether oxazole)s are noted for their excellent solubility in a range of organic solvents, a property not always shared by other heterocyclic polymers. acs.org This solubility facilitates their processing into films and fibers. acs.org The synthesis of these polymers can be achieved through various methods, including the ring-opening polymerization of oxazoline monomers or the cycloaddition polymerization of monomers containing alkyne and nitrile groups. ontosight.airsc.orgrsc.org
Conjugated Systems : The oxazole ring is an aromatic heterocycle, and when incorporated into larger π-conjugated systems, it can impart valuable electronic and optical properties. rsc.org This has led to the development of oxazole-based materials for applications in optoelectronics. juniperpublishers.com For example, oxazole-containing fluorescent dyes and luminescent materials have been synthesized. irjmets.com Research into the charge transport properties of conjugated oligomers terminated with oxazole groups has revealed their potential as molecular wires in single-molecule electronic devices. acs.org These studies show that the way the oxazole is connected to the conjugated backbone significantly influences the electrical conductance, opening up possibilities for designing molecular circuits. acs.org
Fluorescent Dyes and Probes
The development of fluorescent molecules is a cornerstone of modern bio-imaging and sensing technologies. thermofisher.com These molecules, or fluorophores, can be designed to bind to specific targets like proteins or nucleic acids, allowing for their visualization and tracking. thermofisher.combio-techne.com While this compound itself is not recognized as a primary fluorescent dye, the oxazole structural motif is integral to the synthesis of sophisticated fluorescent materials. irjmets.com
The utility of the oxazole ring in this field stems from its aromaticity and the presence of heteroatoms, which contribute to the conjugated π-systems responsible for fluorescence. irjmets.com By chemically attaching reactive groups to an oxazole-based molecule, it can be covalently bonded to other molecules, such as antibodies or nucleic acids, to create fluorescent probes. thermofisher.com The design of such probes often involves creating complex, unsymmetrical monomethine cyanine (B1664457) dyes where an oxazole or related benzoxazole (B165842) fragment is a key component. These probes can exhibit a massive increase in fluorescence intensity upon binding to their biological target, a desirable characteristic for a high-contrast imaging agent. mdpi.com The structural flexibility of the oxazole scaffold allows chemists to fine-tune the spectral properties and binding specificity of the resulting dyes. irjmets.com
Table 1: Examples of Oxazole-Related Scaffolds in Fluorescent Applications
| Scaffold Type | Application Area | Principle of Function | Reference |
| Benzothiazole/Benzoselenazole | Nucleic Acid Probes | Significant fluorescence increase upon interaction with dsDNA/RNA. | mdpi.com |
| Oxazole-based Polymers | Bioimaging | Incorporation into polymers for material engineering and imaging applications. | irjmets.com |
| Thiazole Orange (TO) | Reticulocyte Analysis | Weak intrinsic fluorescence, with a large increase upon binding to nucleic acids. | mdpi.com |
Luminescent Materials and Electronic Applications
The field of organic electronics leverages the tunable electronic properties of carbon-based molecules to create devices such as organic light-emitting diodes (OLEDs). mdpi.com Oxazole-based compounds, particularly in polymeric forms, have gained significant attention for their potential in these material science applications. numberanalytics.comirjmets.com The inherent properties of the oxazole ring—its planarity, aromaticity, and electron-rich nature—make it a promising component for materials requiring efficient charge transport. irjmets.commdpi.com
In materials designed for organic electronics, carbazole (B46965) derivatives, which are structurally related nitrogen-containing heterocycles, are frequently used as building blocks due to their excellent hole-transport properties and thermal stability. mdpi.com Similarly, the oxazole nucleus can be incorporated into larger conjugated systems to create materials for optoelectronic devices. irjmets.com These materials can function as luminescent emitters or as host materials in phosphorescent OLEDs (PhOLEDs). mdpi.com The ability to easily functionalize the oxazole scaffold allows for precise control over the electronic structure of the final material, enabling the development of next-generation electronic components. irjmets.commdpi.com
Table 2: Role of Heterocyclic Scaffolds in Electronic Materials
| Property | Relevance to Electronic Applications | Example Heterocyclic Scaffold | Reference |
| Hole Transport | Essential for the function of the emissive layer in OLEDs. | Carbazole, Oxazole | mdpi.com |
| Tunable Electronic Structure | Allows for the optimization of light emission color and efficiency. | Carbazole, Oxazole | mdpi.com |
| Thermal & Chemical Stability | Ensures device longevity and operational robustness. | Carbazole | mdpi.com |
| High Electron Delocalization | Contributes to the conductive and emissive properties of the material. | Carbazole, Oxazole | mdpi.com |
Agrochemical Applications: Chemical Foundations of Activity
The oxazole ring is a significant structural component in a variety of agrochemicals, including fungicides, herbicides, and insecticides. irjmets.comresearchgate.net The chemical foundation for the biological activity of these compounds lies in the ability of the oxazole heterocycle to act as a stable scaffold that correctly orients functional groups to interact with specific biological targets within a pest or pathogen. numberanalytics.comresearchgate.net These interactions can disrupt critical life processes, such as protein synthesis or enzyme function, leading to the desired pesticidal effect. numberanalytics.com The versatility of oxazole chemistry allows for the creation of a wide array of derivatives, making it a valuable platform for discovering new and effective crop protection agents. researchgate.netijfans.org For instance, derivatives of oxazole have been developed as plant growth regulators, demonstrating the broad utility of this chemical class in agriculture. researchgate.net
Structure-Activity Relationship Studies (Chemical Design Perspective)
From a chemical design perspective, structure-activity relationship (SAR) studies are crucial for optimizing the efficacy of bioactive molecules like agrochemicals. SAR involves systematically modifying the structure of a lead compound and evaluating how these changes affect its biological activity. acs.org The oxazole ring serves as an ideal scaffold for such studies because its C2 and C5 positions (occupied by propyl and methyl groups, respectively, in this compound) can be readily modified. mdpi.comnumberanalytics.com
A clear example of SAR in action involves the development of novel insecticides based on a natural product, α-santonin. In a recent study, researchers introduced an oxazole ring into the α-santonin structure and then created a series of derivatives by attaching different substituted phenyl groups to the oxazole. acs.org These derivatives were then tested for insecticidal activity against several major agricultural pests.
The results demonstrated a strong link between the chemical structure and the observed activity. For example, against the aphid Myzus persicae, several derivatives showed potency greater than the commercial insecticide rotenone. Specifically, compounds with certain substitutions on the phenyl ring attached to the oxazole core were the most effective. acs.org Similarly, against the diamondback moth, Plutella xylostella, two derivatives (VII19 and VII20) exhibited significantly higher larvicidal activity than rotenone. Further investigation suggested that one of these compounds, VII19, exerts its effect by inhibiting the essential enzyme glutathione (B108866) S-transferase (GST) in the pest. acs.org
These findings underscore the power of SAR. By methodically altering the substituents on the oxazole scaffold, researchers can fine-tune the molecule's properties to enhance its potency against specific target pests while potentially maintaining safety for non-target organisms. acs.org
Table 3: Research Findings on Structure-Activity Relationships of α-Santonin-Based Oxazole Derivatives against P. xylostella
| Compound ID | Key Structural Feature (Substitution on Oxazole) | Larvicidal Activity (LC₅₀ in mg/mL) | Comparison to Control | Proposed Mechanism | Reference |
| VII19 | 4-Fluorophenyl group | 0.47 | Higher than Rotenone | Inhibition of Glutathione S-transferase (GST) | acs.org |
| VII20 | 4-Chlorophenyl group | 0.54 | Higher than Rotenone | Not specified | acs.org |
| Rotenone | (Control Insecticide) | 0.86 | Standard | Not applicable | acs.org |
Emerging Research Directions and Future Perspectives for 5 Methyl 2 Propyloxazole Research
Development of Novel and Sustainable Synthetic Methodologies
Key developments in this area include:
Microwave-Assisted Synthesis: This technique can significantly accelerate reaction times and improve yields for the formation of the oxazole (B20620) ring.
Ultrasound-Promoted Reactions: Sonication offers another energy-efficient method to promote the cyclization reactions necessary for oxazole synthesis.
Catalytic Approaches: The use of novel catalysts, such as copper or silver triflates, can enable more efficient and selective syntheses under milder conditions.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of scalability, safety, and precise control over reaction parameters, making it an attractive platform for the industrial production of oxazole compounds.
These sustainable methodologies are not only academically interesting but also hold promise for the more economical and environmentally responsible production of 5-Methyl-2-propyloxazole and other functionally important oxazoles.
Exploration of Unprecedented Reactivity Patterns
Research into the reactivity of the oxazole ring is uncovering new ways to functionalize these heterocycles, opening up possibilities for creating novel derivatives of compounds like this compound. While the fundamental reactivity of oxazoles is well-established, chemists are exploring more complex and previously inaccessible transformations.
Recent studies on oxazole reactivity that could be applied to this compound include:
Late-Stage Functionalization: Developing methods to modify the oxazole core after its initial synthesis is a major focus. This allows for the diversification of structures without having to redesign the entire synthetic route.
Photoredox Catalysis: The use of light-driven reactions is enabling new types of bond formations on the oxazole nucleus under mild conditions.
Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura coupling are being adapted to create carbon-carbon bonds at various positions on the oxazole ring, allowing for the introduction of a wide range of substituents.
Understanding these novel reactivity patterns is crucial for expanding the chemical space around the this compound scaffold and for the synthesis of derivatives with tailored properties.
Integration of Artificial Intelligence and Machine Learning in Oxazole Research
The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is poised to revolutionize the study of oxazoles. foodb.ca These computational tools can accelerate the discovery and development of new compounds and reactions in several ways:
Predictive Modeling: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new synthetic routes, saving time and resources in the laboratory. google.com This can be particularly useful for optimizing the synthesis of specific compounds like this compound.
De Novo Drug Design: AI can be used to design novel oxazole-based molecules with desired biological activities by learning the structure-activity relationships from large datasets of known compounds.
Reaction Pathway Elucidation: Computational methods can help to elucidate complex reaction mechanisms, providing a deeper understanding of the factors that control the synthesis and reactivity of oxazoles.
The integration of AI and ML is expected to significantly shorten the timeline for the discovery and optimization of new oxazole-based chemical entities. sci-hub.se
Advanced Analytical Techniques for In-Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For the synthesis and subsequent reactions of this compound, advanced analytical techniques are becoming increasingly important.
Some of the key in-situ monitoring techniques include:
ReactIR (Infrared) Spectroscopy: This method allows for the continuous monitoring of the concentrations of reactants, products, and intermediates throughout a chemical reaction by tracking their characteristic infrared absorptions. abcr.com
Process Mass Spectrometry: This technique can provide real-time information on the molecular weight of species present in a reaction mixture, offering a complementary view to IR spectroscopy.
In-Situ NMR Spectroscopy: For certain reactions, NMR spectroscopy can be performed directly on the reaction mixture, providing detailed structural information about the species present as the reaction progresses.
These techniques are instrumental in optimizing reaction conditions, ensuring reaction safety, and gaining a more profound understanding of the chemical transformations involved in oxazole chemistry.
Design of Next-Generation Oxazole-Based Chemical Entities
The oxazole ring is a key structural motif in many biologically active compounds. The design of new generations of oxazole-based molecules, including derivatives of this compound, is a major focus of medicinal and materials chemistry research.
Future design strategies will likely focus on:
Bioisosteric Replacement: Replacing parts of known active molecules with an oxazole ring (or a functionalized version thereof) to improve properties such as potency, selectivity, or metabolic stability.
Fragment-Based Drug Discovery: Using small oxazole-containing fragments as starting points for the construction of larger, more complex molecules with therapeutic potential.
Development of Novel Materials: Incorporating the oxazole moiety into polymers or other materials to impart specific electronic or photophysical properties.
The versatility of the oxazole scaffold ensures its continued importance in the design of new and improved chemical entities for a wide range of applications.
Role of this compound as a Model Compound for Oxazole Chemistry Studies
While not extensively studied in its own right, this compound serves as an excellent model compound for investigating the fundamental chemistry of 2,5-disubstituted oxazoles. Its relatively simple structure, with both an alkyl and a methyl substituent, allows for the clear investigation of the electronic and steric effects on the oxazole ring's reactivity and spectroscopic properties.
Its utility as a model compound is evident in several areas:
Spectroscopic Analysis: The distinct signals of the propyl and methyl groups in NMR and other spectroscopic techniques can be used to probe the electronic environment of the oxazole ring.
Reactivity Studies: The C-H bonds of the alkyl and methyl substituents, as well as the C-H bond on the oxazole ring itself, provide multiple sites for studying selective functionalization reactions.
Mechanistic Investigations: The simplicity of this compound can help to simplify the analysis of complex reaction mechanisms, providing a clearer picture of the underlying chemical processes.
As new synthetic and analytical methods are developed for oxazoles, simple yet representative molecules like this compound will continue to be invaluable tools for validating these new technologies and for advancing our fundamental understanding of oxazole chemistry.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H11NO | nih.gov |
| Molecular Weight | 125.17 g/mol | nih.gov |
| CAS Number | 53833-31-1 | nih.gov |
| IUPAC Name | 5-methyl-2-propyl-1,3-oxazole | nih.gov |
| XLogP3 | 1.9 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 2 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
Q & A
Q. What are the established synthetic routes for 5-Methyl-2-propyloxazole, and how can reaction efficiency be monitored?
A common approach involves cyclocondensation of β-keto esters with hydroxylamine derivatives under reflux conditions. For example, ethyl acetoacetate can react with hydroxylamine hydrochloride in ethanol with catalytic acetic acid, followed by alkylation to introduce the propyl group. Reaction progress is typically monitored via thin-layer chromatography (TLC) using solvent systems like toluene:ethyl acetate:water (8.7:1.2:1.1 v/v) and visualized with iodine vapor . Yield optimization may require adjusting solvent polarity and reaction time.
Q. Which spectroscopic methods are critical for characterizing this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxazole ring structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups like C=N stretching (~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while elemental analysis ensures purity .
Q. How can systematic literature reviews be designed to identify prior studies on this compound?
Follow PRISMA guidelines to define inclusion/exclusion criteria and search databases (e.g., PubMed, SciFinder). Use Boolean operators with keywords like "this compound synthesis," "oxazole derivatives," and "spectroscopic characterization." Document search strategies in an electronic spreadsheet for reproducibility .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
Cross-validate results using 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Compare experimental data with computational predictions (DFT-based chemical shift calculations). Contradictions in melting points or solubility may arise from polymorphic forms; perform X-ray crystallography to confirm structural variations .
Q. What strategies optimize the synthesis of this compound under green chemistry principles?
Replace traditional reflux methods with sonication or microwave-assisted synthesis to reduce reaction time (e.g., from hours to minutes) and improve yields. Solvent selection (e.g., ethanol/glacial acetic acid mixtures) and catalyst recycling can minimize waste .
Q. How do computational models aid in predicting the reactivity of this compound?
Density functional theory (DFT) simulations calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies assess potential bioactivity by modeling interactions with target enzymes (e.g., cytochrome P450) .
Q. What experimental controls are necessary when evaluating the biological activity of this compound?
Include positive controls (e.g., known enzyme inhibitors) and vehicle controls (e.g., DMSO) in bioassays. Validate cytotoxicity via MTT assays and ensure compound stability in assay buffers using HPLC. Replicate experiments across multiple cell lines to rule out cell-specific effects .
Methodological Considerations
Q. How should researchers address inconsistencies in reported biological activities of this compound analogs?
Conduct a meta-analysis using Cochrane guidelines to aggregate data from heterogeneous studies. Stratify results by assay type (e.g., in vitro vs. in vivo) and adjust for confounding variables like purity (>95% by HPLC) .
Q. What steps ensure reproducibility in synthesizing this compound derivatives?
Standardize protocols using ICH Q2(R1) validation parameters (linearity, precision). Publish detailed synthetic procedures, including exact molar ratios, temperature gradients, and purification methods (e.g., column chromatography with silica gel 60) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
